p-Bromo-alpha-methylstyrene
Overview
Description
- p-Bromo-alpha-methylstyrene (also known as 4-bromo-alpha-methylstyrene ) is an organic compound with the chemical formula C₆H₅C(CH₃)=CHBr .
- It is a colorless liquid with a boiling point range of 165 to 169°C and a melting point of -24°C .
- The compound contains a bromine atom attached to the para position of the aromatic ring.
Synthesis Analysis
- p-Bromo-alpha-methylstyrene can be synthesized through various methods, including bromination of alpha-methylstyrene at the para position using bromine or other brominating agents.
Molecular Structure Analysis
- The molecular formula of p-Bromo-alpha-methylstyrene is C₉H₉Br .
- It contains a phenyl group , a methyl group , and a bromine atom attached to the double bond.
Chemical Reactions Analysis
- p-Bromo-alpha-methylstyrene can undergo various reactions typical of alkenes and aromatic compounds, including electrophilic additions and substitutions.
Physical And Chemical Properties Analysis
- p-Bromo-alpha-methylstyrene is a flammable liquid .
- It may cause skin and eye irritation.
- The compound has a vapor pressure of 2 mmHg at 20°C .
Scientific Research Applications
1. Organic Syntheses with α-bromonitrostyrenes
- Application Summary : α-bromonitrostyrenes are highly reactive and versatile reagents in organic syntheses. They act as an effective dielectrophile in the reaction with various nucleophiles .
- Methods of Application : In these reactions, the bromo and nitro groups behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds, such as dihydrofurans, dihydropyranes, furans, pyrroles, pyrazoles, isooxazolines, spiropyrrolidines, etc .
- Results or Outcomes : The transformations of α-bromonitrostyrenes under organocatalysis, metal catalysis, and base-catalysis systems as well as catalyst-free conditions have been studied .
2. Cationic Polymerization of p-Methylstyrene
- Application Summary : The cationic polymerization of p-Methylstyrene was systematically studied in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Bmim][NTf2]) IL at −25 °C .
- Methods of Application : The cationic polymerization of p-Methylstyrene was initiated by 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl)/tin tetrachloride (SnCl4) .
- Results or Outcomes : The gel permeation chromatography (GPC) trace of the poly(p-Methylstyrene) changes from bimodal in dichloromethane (CH2Cl2) to unimodal in IL, and polydispersities Mw/Mn of the polymer in IL showed narrower (1.40–1.59). The reaction rate and heat release rate were milder in IL .
3. Synthesis and Reactions of α-Methylstyrene
- Application Summary : α-Methylstyrene (AMS) is a precursor to plasticizers, resins, and polymers . It can also be produced by dehydrogenation of cumene .
- Methods of Application : The homopolymer obtained from this monomer, poly (α-methylstyrene), is unstable, being characterized by a low ceiling temperature of 65 C .
- Results or Outcomes : The American Conference of Governmental Industrial Hygienists (2009) defined occupational exposure limits of 10 ppm for airborne concentrations of α-methylstyrene .
4. Poly(α-methyl styrene) as a Polymer Additive
- Application Summary : Poly(α-methyl styrene) (PαMS) has been extensively studied for its capability to improve semiconductor crystallization, reduce bulk crystal misorientation, induce phase segregation, enhance morphological uniformity and boost electrical performance .
- Methods of Application : PαMS is used as an additive in the fabrication of organic thin film transistors .
- Results or Outcomes : The addition of PαMS has shown to significantly improve the performance of the transistors .
5. Synthesis and Reactions of α-Methylstyrene
- Application Summary : α-Methylstyrene (AMS) is an organic compound with the formula C6H5C(CH3)=CH2. It is a colorless oil. AMS is a precursor to plasticizers, resins, and polymers .
- Methods of Application : AMS and acetophenone are byproducts formed in a variation of the cumene process. It can also be produced by dehydrogenation of cumene .
- Results or Outcomes : The homopolymer obtained from this monomer, poly (α-methylstyrene), is unstable, being characterized by a low ceiling temperature of 65 C .
6. Developments and Applications of α-Bromonitrostyrenes
- Application Summary : α-Bromonitrostyrenes are highly reactive and versatile reagents in organic syntheses .
- Methods of Application : α-Bromonitrostyrenes act as an effective dielectrophile in the reaction with various nucleophiles .
- Results or Outcomes : In these reactions, the bromo and nitro groups behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds .
Safety And Hazards
- Flammable and may be fatal if swallowed and enters airways .
- Causes skin and eye irritation .
- May cause respiratory irritation .
- Suspected of causing cancer and damaging fertility .
- Follow safety precautions when handling this compound.
Future Directions
- Research on the applications of p-Bromo-alpha-methylstyrene in polymer science, materials, and organic synthesis.
- Exploration of its potential as a monomer for novel polymers or copolymers.
properties
IUPAC Name |
1-bromo-4-prop-1-en-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVFUFNUTOTCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394285 | |
Record name | p-bromo-alpha-methylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Bromo-alpha-methylstyrene | |
CAS RN |
6888-79-5 | |
Record name | p-bromo-alpha-methylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(prop-1-en-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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